molecular formula C12H15Cl2NO B7844362 2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7844362
M. Wt: 260.16 g/mol
InChI Key: CELUGWAZABURBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide is a chloroacetamide derivative characterized by a dichlorinated structure: a chloro substituent on the benzyl ring (3-position) and another on the α-carbon of the acetamide backbone. The N-isopropyl group further distinguishes its molecular architecture.

Properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-9(2)15(12(16)7-13)8-10-4-3-5-11(14)6-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELUGWAZABURBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Stoichiometry

The primary synthetic route involves a two-step nucleophilic substitution reaction. First, 3-chloro-benzylamine reacts with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(3-chloro-benzyl)acetamide. Subsequent introduction of the isopropyl group is achieved via alkylation with isopropyl bromide or iodide.

3-Chloro-benzylamine+ClCH2COClBase2-Chloro-N-(3-chloro-benzyl)acetamideIsopropyl halideTarget Compound\text{3-Chloro-benzylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(3-chloro-benzyl)acetamide} \xrightarrow{\text{Isopropyl halide}} \text{Target Compound}

Optimization of Reaction Conditions

  • Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar reactants. Ethanol is used for recrystallization.

  • Base : Triethylamine (TEA) or sodium hydroxide facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Temperature : Reactions are conducted at 0–5°C during acyl chloride addition to minimize side reactions, followed by gradual warming to room temperature.

Yield and Purity

This method typically yields 70–75% of the target compound after purification via column chromatography (silica gel, hexane/ethyl acetate). Impurities include unreacted 3-chloro-benzylamine and di-alkylated byproducts.

One-Pot Alkylation-Hydrogenation Approach

Catalytic Hydrogenation of Nitriles

A patent-derived method involves the hydrogenation of 2-thiophene acetonitrile with 3-chloro-benzylamine in the presence of a palladium catalyst (Pd/C) under high-pressure hydrogen (25–70 bar). Although originally designed for a thienyl derivative, this approach is adaptable to the target compound by substituting the nitrile precursor.

Key Parameters

  • Catalyst Loading : 5–10% Pd/C by weight ensures efficient reduction without over-hydrogenation.

  • Solvent : Methanol or ethanol is used for its compatibility with hydrogenation conditions.

  • Temperature and Pressure : Optimal results are observed at 40–60°C and 35–70 bar hydrogen pressure.

Post-Reaction Workup

The crude product is distilled under reduced pressure (0.3 mmHg) to remove excess 3-chloro-benzylamine, followed by recrystallization from isopropyl ether to achieve >90% purity.

Comparative Analysis of Synthetic Methods

Method Yield Purity Advantages Limitations
Nucleophilic Substitution70–75%85–90%Scalable; uses commercially available reagentsDi-alkylation byproducts require purification
Hydrogenation80–85%90–95%High purity; minimal byproductsRequires specialized equipment (high-pressure reactor)

Mechanistic Insights and Side Reactions

Competing Pathways

  • Di-Alkylation : Excess isopropyl halide leads to the formation of N,N-di-isopropyl derivatives, necessitating strict stoichiometric control.

  • Hydrolysis : Moisture exposure during synthesis hydrolyzes chloroacetyl intermediates to acetic acid derivatives, reducing yield.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Non-polar solvents (e.g., toluene) favor selectivity but slow kinetics.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis prioritizes 3-chloro-benzylamine due to its low cost (~$50/kg) compared to palladium catalysts (~$1,500/kg).

Environmental Impact

Waste streams containing chlorinated byproducts require treatment with activated carbon or alkaline hydrolysis to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorine atoms can be oxidized to form chloroform or other chlorinated products.

  • Reduction: The compound can be reduced to remove chlorine atoms, resulting in different derivatives.

  • Substitution: The chlorine atoms can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield chloroform or other chlorinated compounds.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes or as a tool in molecular biology research.

Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide

  • Structural Differences : This compound (Ref: 10-F085602) features dichloro substitution on the benzyl ring (2,4-positions) compared to the 3-chloro substitution in the target compound.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structural Differences : Alachlor incorporates a methoxymethyl group and a 2,6-diethylphenyl moiety.
  • Functional Impact : The methoxymethyl group improves solubility, while the diethylphenyl group enhances lipid membrane penetration, making it a potent herbicide. The target compound’s isopropyl group may reduce water solubility but increase soil adsorption .

Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

  • Structural Differences : Replaces the benzyl ring with a thienyl group and includes a methoxy-isopropyl chain.
  • Biological Relevance : The thienyl group confers selectivity toward grass weeds, while the methoxy group modulates metabolic degradation rates. The target compound’s benzyl group may broaden weed-control spectrum but increase mammalian toxicity risks .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

  • Structural Differences : Lacks the N-isopropyl group and features ethyl and methyl substituents on the aromatic ring.
  • Property Comparison: Simpler structure reduces synthesis complexity but may decrease efficacy due to lower lipophilicity.

Physical Properties

  • Melting Points : N-(3-chlorophenyl)acetamide (a simpler analog) melts at 349.8 K . The target compound’s bulkier isopropyl and benzyl groups likely increase melting point (>350 K) due to stronger van der Waals interactions.
  • Solubility : The dichloro-benzyl analog (2,4-dichloro) is less water-soluble than the 3-chloro derivative, as additional halogens reduce polarity .

Crystallographic and Conformational Analysis

  • Molecular Conformation : In 2-chloro-N-(2-chlorophenyl)acetamide, the N–H bond adopts a conformation favoring intramolecular hydrogen bonding. The target compound’s isopropyl group likely disrupts this interaction, altering crystal packing and stability .

Environmental and Regulatory Considerations

  • Degradation Pathways : Chloroacetamides like S-metolachlor undergo hydroxylation and demethylation in soil. The 3-chloro-benzyl group in the target compound may resist microbial degradation, leading to longer half-lives .
  • Regulatory Status : Alachlor is restricted in the EU due to groundwater contamination risks. Structural similarities suggest the target compound may face analogous regulatory scrutiny .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents on Aromatic Ring N-Alkyl Group Key Application
Target Compound 3-chloro-benzyl Isopropyl Potential herbicide
2,4-Dichloro-benzyl analog 2,4-dichloro-benzyl Isopropyl Research chemical
Alachlor 2,6-diethylphenyl Methoxymethyl Commercial herbicide
Dimethenamid 2,4-dimethyl-3-thienyl 2-Methoxy-1-methylethyl Selective herbicide

Table 2: Physicochemical Properties

Compound Melting Point (K) Water Solubility (mg/L) Log P (Predicted)
Target Compound >350* ~10* 3.2*
N-(3-chlorophenyl)acetamide 349.8 50 2.1
Alachlor 313 240 3.1

*Predicted based on structural analogs.

Biological Activity

2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H15Cl2NOC_{12}H_{15}Cl_2NO. It features:

  • Chloro groups : These enhance biological activity by increasing lipophilicity and altering membrane permeability.
  • Isopropyl group : This contributes to the steric bulk, potentially influencing binding interactions with biological targets.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown its effectiveness against various fungal strains, with minimal inhibitory concentrations (MIC) demonstrating fungistatic effects. For instance, it has been reported to inhibit the growth of Candida albicans and Aspergillus niger.

Fungal Strain MIC (µg/mL) Activity
Candida albicans8Fungistatic
Aspergillus niger16Fungistatic

The mechanism of action involves disruption of fungal cell membranes. The chloro substituents likely interact with membrane lipids, leading to increased permeability and cell death. Additionally, the compound may inhibit specific enzymes involved in fungal metabolism, further contributing to its antifungal activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chloro and isopropyl groups can significantly impact biological activity. For example, variations in the position of chloro substitutions have been linked to enhanced antifungal potency.

Comparative Studies

When compared to structurally similar compounds like N-(2-chloro-6-fluorobenzyl)cyclohexanamine, this compound demonstrates superior antifungal activity. This can be attributed to the specific arrangement of functional groups that optimize interaction with fungal targets.

Compound MIC (µg/mL) Activity
This compound8Fungistatic
N-(2-chloro-6-fluorobenzyl)cyclohexanamine32Less effective

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of fungal infection. Mice treated with the compound showed a significant reduction in fungal load compared to controls, suggesting potential for therapeutic use.

Study Details:

  • Model : C57BL/6 mice infected with Candida albicans.
  • Dosage : Administered at 10 mg/kg body weight.
  • Results : 70% reduction in fungal burden after one week of treatment.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Chloro-N-(3-chloro-benzyl)-N-isopropyl-acetamide?

The compound can be synthesized via C-amidoalkylation of aromatic substrates using chloroacetyl chloride and substituted benzylamines. Key steps include:

  • Amide bond formation : React 3-chlorobenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.
  • N-alkylation : Introduce the isopropyl group via alkylation with isopropyl halides under controlled temperature (40–60°C) to avoid over-alkylation.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product . Critical parameters : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. How should spectroscopic techniques (IR, NMR) be applied to confirm the structure of this compound?

  • IR spectroscopy : Key peaks include:
  • C=O stretch at ~1660–1680 cm⁻¹ (amide carbonyl).
  • C-Cl stretches at ~650–750 cm⁻¹ (aromatic and aliphatic Cl).
    • NMR analysis :
  • ¹H NMR :
  • δ 1.2–1.4 ppm (doublet, 6H, -CH(CH₃)₂).
  • δ 4.2–4.4 ppm (multiplet, 1H, -N-CH(CH₃)₂).
  • δ 7.2–7.4 ppm (aromatic protons from 3-chlorobenzyl group).
  • ¹³C NMR :
  • δ 165–170 ppm (amide carbonyl).
  • δ 45–50 ppm (-N-CH(CH₃)₂).
    Compare observed data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) and collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL (for small-molecule refinement) to model thermal displacement parameters and hydrogen bonding. Address twinning or disorder with SHELXD for structure solution .
  • Validation : Compare bond lengths/angles with related chloroacetamides (e.g., 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide ). Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects.

Q. What strategies mitigate contradictions in reported reaction yields for N-alkylation steps?

  • Experimental variables :
  • Catalyst optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
  • Temperature control : Use microwave-assisted synthesis (80°C, 30 min) to reduce side reactions .
    • Analytical validation : Quantify unreacted starting materials via GC-MS or LC-MS. For example, residual isopropyl halide can be detected at m/z 122–124 .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model nucleophilic substitution at the chloroacetamide moiety.
  • Transition state analysis : Identify energy barriers for reactions with thiols or amines (e.g., SN2 vs. SN1 mechanisms).
  • Machine learning integration : Train models on existing kinetic data (e.g., rate constants for similar chloroacetamides ) to predict optimal conditions for new transformations.

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